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Introduction

Segigratinib, also known as 3D185, is a novel small molecule inhibitor targeting Fibroblast
Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor
(CSF-1R).[1][2] Its dual-targeting mechanism of action presents a promising therapeutic
strategy in oncology by not only directly inhibiting tumor cell proliferation and survival driven by
aberrant FGFR signaling but also modulating the tumor microenvironment through the
inhibition of tumor-associated macrophages (TAMs), which are dependent on CSF-1R
signaling.[1][2] This comprehensive technical guide summarizes the key preclinical data for
Segigratinib, detailing its in vitro and in vivo efficacy, and outlining the experimental protocols
utilized in these foundational studies.

Data Presentation
In Vitro Kinase and Cell-Based Assay Data

Segigratinib has demonstrated potent and selective inhibitory activity against its primary
targets, FGFR1/2/3 and CSF-1R, with significantly less activity against other kinases such as
KDR (VEGFR2) and FGFRA4.[1] This selectivity suggests a potentially favorable therapeutic
window. The tables below summarize the key in vitro quantitative data.
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Target Kinase IC50 (nM)
FGFR1 0.5[1]
FGFR2 1.3[1]
FGFR3 3.6[1]
CSF-1R 3.8
FGFR4 51.4[1]
KDR (VEGFR2) 381.5[1]

Table 1: In Vitro Kinase Inhibition Profile of

Segigratinib.
Cell Line Assay Type IC50 (nM)
HUVECSs (bFGF-induced) Proliferation 0.5[1]
HUVECs (VEGF-induced) Proliferation 88.1[1]
CSF-1-induced murine ,

Survival 57.8[1]
macrophages
CSF-1-induced human )

Survival 118.5[1]

macrophages

Table 2: In Vitro Cell-Based
Activity of Segigratinib.

In Vivo Efficacy Data

Preclinical in vivo studies using xenograft models have demonstrated the potent anti-tumor

activity of Segigratinib at well-tolerated doses.[1]
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Tumor Growth

Xenograft Model Cell Line Dose (mg/kg) o
Inhibition (%)
_ NCI-H1581 (FGFR1-
Nude Mice N 12.5 60.4[1]
amplified)
25 74.9[1]
50 96.4[1]

Table 3: In Vivo Anti-
Tumor Efficacy of
Segigratinib in an
FGFR1-Amplified
Xenograft Model.

Note: Preclinical pharmacokinetic data including Cmax, Tmax, AUC, half-life, clearance,
volume of distribution, and bioavailability for Segigratinib (3D185) were not available in the
public domain at the time of this review.

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of Segigratinib against FGFR1, FGFR2, FGFR3, and CSF-1R was
determined using enzymatic assays. The general protocol involved the incubation of the
recombinant kinase domain with a specific substrate and ATP in the presence of varying
concentrations of Segigratinib. The kinase activity was then measured by quantifying the
amount of phosphorylated substrate, typically through methods like Z'-LYTE™ Kinase Assay or
by using radio-labeled ATP. IC50 values were subsequently calculated from the dose-response
curves.[1]

Cell Proliferation Assays

Human Umbilical Vein Endothelial Cells (HUVECS) were utilized to assess the anti-proliferative
effects of Segigratinib.[1] The workflow for this assay is as follows:
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HUVEC Proliferation Assay Workflow
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Caption: Workflow for the HUVEC proliferation assay.

HUVECs were seeded in multi-well plates and serum-starved to synchronize the cell cycle. The
cells were then treated with either basic fibroblast growth factor (bFGF) or vascular endothelial
growth factor (VEGF) to stimulate proliferation, in the presence of a range of Segigratinib
concentrations.[1] After an incubation period, cell viability and proliferation were measured
using a standard method such as the CCK-8 assay.[1]

Macrophage Survival Assays

To evaluate the effect of Segigratinib on macrophage viability, bone marrow-derived
macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-
derived macrophages were cultured in the presence of CSF-1 to induce differentiation and
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survival.[1] These macrophages were then treated with varying concentrations of Segigratinib.
After a set incubation time, cell survival was quantified.[1]

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of Segigratinib was evaluated in nude mice bearing
subcutaneous xenografts of human cancer cell lines with known FGFR alterations, such as the
FGFR1-amplified NCI-H1581 cell line.[1] The experimental workflow is outlined below:

Xenograft Efficacy Study Workflow
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Caption: Workflow for in vivo xenograft efficacy studies.

Tumor cells were injected subcutaneously into the flanks of the mice. Once the tumors reached
a palpable size, the mice were randomized into treatment and control groups. Segigratinib
was administered orally at various doses, and tumor volumes and body weights were
measured regularly to assess efficacy and toxicity.[1] At the end of the study, tumors were
excised for further analysis.[1]

Signaling Pathways and Mechanism of Action

Segigratinib exerts its anti-cancer effects through the dual inhibition of the FGFR and CSF-1R
signaling pathways.

FGFR Signaling Pathway Inhibition

Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a key
driver in various cancers. This leads to the activation of downstream pathways such as the
RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.
Segigratinib directly inhibits the kinase activity of FGFRs, thereby blocking these downstream
signals.[1]
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Caption: Inhibition of the FGFR signaling pathway by Segigratinib.

CSF-1R Signaling Pathway Inhibition and Tumor
Microenvironment Modulation

The CSF-1R pathway is critical for the survival, differentiation, and function of macrophages. In
the tumor microenvironment, TAMs, which often exhibit an M2-like pro-tumoral phenotype, are
abundant and contribute to tumor progression, immunosuppression, and resistance to therapy.
By inhibiting CSF-1R, Segigratinib can deplete these TAMs or repolarize them to a more anti-
tumoral M1-like phenotype, thereby remodeling the tumor microenvironment and potentially

enhancing anti-tumor immunity.[1][2]
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CSF-1R Signaling and TME Modulation
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Caption: Modulation of the tumor microenvironment via CSF-1R inhibition.

Conclusion

The preclinical data for Segigratinib (3D185) strongly support its development as a promising
anti-cancer agent. Its dual inhibitory activity against FGFR and CSF-1R provides a multi-
faceted approach to cancer therapy, targeting both the tumor cells directly and the supportive
tumor microenvironment. The potent in vitro and in vivo efficacy, coupled with a selective
kinase inhibition profile, warrants further clinical investigation of Segigratinib in patients with
tumors characterized by FGFR alterations and/or a high degree of macrophage infiltration. The
lack of publicly available preclinical pharmacokinetic data highlights an area for future
disclosure to fully characterize the disposition of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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